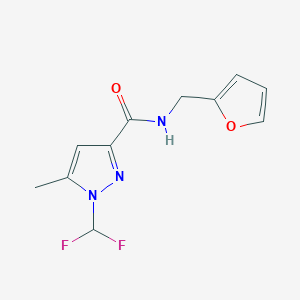![molecular formula C22H19ClN6O3 B10936707 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B10936707.png)
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE is a complex organic compound featuring a pyrazole core. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring through cyclization reactions, followed by functional group modifications to introduce the chloro and nitro substituents . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
Compared to these compounds, 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE is unique due to its specific substitution pattern and potential for diverse applications.
Properties
Molecular Formula |
C22H19ClN6O3 |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C22H19ClN6O3/c1-15-3-2-4-17(11-15)13-27-10-9-20(25-27)24-22(30)18-7-5-16(6-8-18)12-28-14-19(23)21(26-28)29(31)32/h2-11,14H,12-13H2,1H3,(H,24,25,30) |
InChI Key |
PMTGVMZFUYGICF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC(=N2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chloro-4-fluorobenzyl)sulfanyl]-3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B10936626.png)
![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]propanamide](/img/structure/B10936627.png)
![5-[(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10936630.png)
![[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10936631.png)
![methyl 1-[({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate](/img/structure/B10936638.png)
![N~2~-(2-Adamantyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B10936643.png)

![1-[3-(dimethylamino)propyl]-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B10936653.png)
![4-[3-[(4-chloro-2-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10936659.png)
![[3-(4-Fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B10936666.png)
![{3-[(2,4-difluorophenoxy)methyl]phenyl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10936672.png)
![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10936676.png)
![ethyl 2-[(2-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10936678.png)
![2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B10936692.png)
